molecular formula C8H7ClFNO2 B1306866 3-Chloro-5-fluoro-4-methoxybenzamide CAS No. 886497-40-1

3-Chloro-5-fluoro-4-methoxybenzamide

Cat. No.: B1306866
CAS No.: 886497-40-1
M. Wt: 203.6 g/mol
InChI Key: JIJWZMUJOLNVHC-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Derivatives Research

Benzamides are a class of organic compounds that have been extensively studied for their therapeutic potential across a wide range of diseases. synquestlabs.com This class of compounds is notable for its diverse biological activities, which has led to the development of numerous drugs. Research into benzamide derivatives has shown their importance in areas such as oncology, neurology, and infectious diseases. synquestlabs.com The fundamental benzamide scaffold provides a versatile platform for chemical modification, allowing scientists to fine-tune the pharmacological properties of the molecules. The introduction of various substituents to the benzene (B151609) ring can significantly alter a compound's binding affinity to biological targets, as well as its metabolic stability and bioavailability.

The presence of halogen atoms, such as chlorine and fluorine, is a common feature in many pharmaceutical compounds. eurochlor.org Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability and membrane permeability. nih.gov The substitution of hydrogen with fluorine can also lead to a higher binding affinity for target proteins. nih.govnih.gov Similarly, chlorine is a key component in many approved drugs and is known to modulate the biological activity of molecules. eurochlor.org Therefore, the combination of both a chloro and a fluoro group on the benzamide scaffold, as seen in 3-Chloro-5-fluoro-4-methoxybenzamide, suggests its potential as a subject of interest in drug discovery programs.

Historical Perspective of Relevant Chemical Scaffolds

The benzamide scaffold has a long history in medicinal chemistry. Benzamide itself is the simplest amide derivative of benzoic acid. wikipedia.org Over the years, the modification of this basic structure has led to significant advancements in pharmacology. For instance, substituted benzamides have been developed as antipsychotic drugs that act on dopamine (B1211576) receptors. The development of these compounds has been a cornerstone in the treatment of various psychiatric disorders.

Furthermore, the benzimidazole (B57391) scaffold, which shares structural similarities with benzamides in its aromatic and heterocyclic nature, has been recognized as a "privileged scaffold" in drug discovery. researchgate.net This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. googleapis.com The historical success of these related scaffolds underscores the potential of novel derivatives like this compound to exhibit interesting biological activities.

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

Despite the broad interest in halogenated benzamides, a thorough review of the scientific literature reveals a significant knowledge gap regarding this compound. There is a notable absence of published research detailing its synthesis, characterization, or biological activity. While it is available from commercial suppliers as a chemical intermediate, its specific applications and properties are not well-documented in peer-reviewed journals. synquestlabs.comchemicalbook.com

This lack of specific data presents a clear research opportunity. Potential areas of investigation could include:

Synthesis and Characterization: Developing and optimizing a synthetic route for this compound and fully characterizing its physicochemical properties.

Biological Screening: Evaluating its activity against a range of biological targets, such as enzymes and receptors, to identify any potential therapeutic applications. Based on the activities of related compounds, this could include screening for anticancer, antimicrobial, or neurological activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand how the chloro, fluoro, and methoxy (B1213986) groups contribute to its (potential) biological activity.

The primary knowledge gap is the absence of foundational research on this specific molecule. Future studies are needed to determine if this compound possesses any unique properties that would make it a valuable compound for further development in medicinal chemistry or other fields.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 886497-40-1 synquestlabs.comchemicalbook.com
Molecular Formula C₈H₇ClFNO₂ synquestlabs.com
Molecular Weight 203.6 g/mol synquestlabs.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJWZMUJOLNVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291992
Record name 3-Chloro-5-fluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-40-1
Record name 3-Chloro-5-fluoro-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Chloro 5 Fluoro 4 Methoxybenzamide

Precursor Selection and Rational Design for 3-Chloro-5-fluoro-4-methoxybenzamide Synthesis

The rational design of a synthetic route for this compound begins with a retrosynthetic analysis to identify suitable starting materials. The target molecule features a benzamide (B126) core with chloro, fluoro, and methoxy (B1213986) substituents. The disconnection of the amide bond is a logical primary step, leading to 3-chloro-5-fluoro-4-methoxybenzoic acid and an ammonia (B1221849) source. This simplifies the synthetic challenge to the preparation of the polysubstituted benzoic acid.

Further retrosynthetic disconnection of the 3-chloro-5-fluoro-4-methoxybenzoic acid suggests several potential precursors. The methoxy group can be introduced via etherification of a corresponding phenol (B47542). This leads back to a dihalogenated phenol, such as 3-chloro-5-fluorophenol, as a key intermediate. The carboxylic acid group can be formed from an appropriate precursor, such as a methyl or aldehyde group, at a suitable stage in the synthesis.

Therefore, a plausible and convergent synthetic strategy would involve the following key precursors:

A dihalogenated aromatic compound: A readily available starting material like 1,3-difluorobenzene (B1663923) or 3-chlorofluorobenzene could serve as an initial building block.

A phenol derivative: The synthesis would likely proceed through a phenolic intermediate, such as 3-chloro-5-fluorophenol, to facilitate the introduction of the methoxy group.

A benzoic acid derivative: The final key intermediate would be 3-chloro-5-fluoro-4-methoxybenzoic acid, which can then be converted to the target benzamide.

The selection of this pathway is guided by the directing effects of the substituents. The fluoro and chloro groups are ortho-, para-directing, while the methoxy group is also a strong ortho-, para-director. Careful consideration of the order of reactions is crucial to achieve the desired substitution pattern.

Classical and Novel Synthetic Routes to this compound

Based on the precursor selection, a multi-step synthesis can be devised. The following sections outline the key transformations required to construct the target molecule.

The introduction of the chloro and fluoro groups onto the benzene (B151609) ring is a critical aspect of the synthesis. If starting from a monofluorinated precursor like 3-fluoroanisole, a selective chlorination would be required. The methoxy group is an activating ortho-, para-director, which would direct the incoming chloro group to the positions ortho and para to it. However, achieving the desired 3-chloro-5-fluoro substitution pattern from such a precursor can be challenging due to the formation of isomers.

A more controlled approach involves starting with a precursor that already contains the desired halogen substitution pattern, or introducing the halogens in a stepwise and regioselective manner. For instance, the chlorination of phenols and their derivatives can be achieved using various reagents. While traditional methods might employ chlorine gas, modern and more selective reagents are often preferred in laboratory settings. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of activated aromatic rings like phenols. The regioselectivity of the chlorination of substituted phenols can be influenced by the choice of solvent and the presence of catalysts. For example, the chlorination of phenols with sulfuryl chloride can be made highly para-selective by using specific sulfur-containing catalysts. cardiff.ac.uk

Halogenation Reaction Reagent Typical Conditions Selectivity
Chlorination of phenolsN-Chlorosuccinimide (NCS)Acetonitrile, room temperatureOrtho and para substitution
Chlorination of phenolsSulfuryl chloride (SO2Cl2)With sulfur-based catalystsHigh para-selectivity cardiff.ac.uk
Chlorination of benzoic acidsChlorine (Cl2) with Lewis acidFeCl3 or AlCl3, darkMeta-directing effect of COOH

The introduction of the methoxy group is typically achieved through the Williamson ether synthesis, which involves the O-methylation of a corresponding phenol. A key intermediate in the proposed synthesis of this compound is 3-chloro-5-fluorophenol. This phenol can be methylated using a variety of methylating agents.

Common methylating agents include dimethyl sulfate (B86663), methyl iodide, and diazomethane. For laboratory and industrial-scale synthesis, dimethyl sulfate and methyl iodide are more practical. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The choice of base and solvent can influence the reaction's efficiency. Stronger bases like sodium hydride or weaker bases like potassium carbonate can be employed.

Bacterial O-methylation of halogen-substituted phenols has also been studied, presenting a potential biocatalytic approach. rsc.org This method could offer a greener alternative to traditional chemical methylation.

Methylating Agent Base Solvent Typical Temperature
Dimethyl sulfate ((CH3)2SO4)Potassium carbonate (K2CO3)Acetone (B3395972), DMFReflux
Methyl iodide (CH3I)Sodium hydride (NaH)THF, DMFRoom temperature to reflux
Diazomethane (CH2N2)-Ether0 °C to room temperature

The final step in the synthesis is the conversion of the carboxylic acid precursor, 3-chloro-5-fluoro-4-methoxybenzoic acid, to the corresponding primary amide. There are several established methods for this transformation.

One of the most common methods involves the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). ossila.com The resulting acyl chloride is then reacted with ammonia or an ammonia equivalent to form the benzamide.

Alternatively, a wide range of coupling agents can be used to facilitate the direct amidation of the carboxylic acid with an amine source. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various phosphonium- or uronium-based reagents are effective. sciepub.comresearchgate.net These methods often proceed under mild conditions and tolerate a variety of functional groups.

A straightforward approach is the direct reaction of the carboxylic acid with ammonia or ammonium (B1175870) hydroxide (B78521). quora.comrsc.org This reaction typically requires heating to drive the dehydration of the intermediate ammonium carboxylate salt to the amide. quora.com

Amidation Method Reagents Key Features
Acyl Chloride FormationThionyl chloride (SOCl2), Oxalyl chloride ((COCl)2) followed by ammoniaHigh reactivity, may not be suitable for sensitive substrates
Coupling AgentsDCC, EDC, HATU, HBTUMild conditions, high yields, good functional group tolerance sciepub.comresearchgate.net
Direct Thermal AmidationAmmonia (NH3) or Ammonium Hydroxide (NH4OH)Simple, requires elevated temperatures to remove water quora.com
Boric Acid CatalysisBoric acid (B(OH)3)A green and efficient catalytic method for direct amidation sciepub.comresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters that can be adjusted include temperature, solvent, catalyst, and reaction time.

For the halogenation step, the choice of halogenating agent and catalyst is critical for achieving the desired regioselectivity. The reaction temperature can also influence the outcome, with lower temperatures sometimes favoring higher selectivity.

In the etherification (O-methylation) step, the choice of base and solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like DMF or acetone are often effective. The temperature can be adjusted to ensure the reaction goes to completion without causing decomposition of the starting materials or products.

For the final amidation step, if using a coupling agent, the choice of the specific reagent and any additives (like 1-hydroxybenzotriazole, HOBt) can be optimized. The reaction temperature is typically kept mild to prevent side reactions and racemization if chiral centers are present. When using the acyl chloride route, controlling the temperature during the reaction with ammonia is important to manage the exothermicity of the reaction. Solvent selection also plays a role in amidation reactions, with solvents like dichloromethane, THF, or DMF being commonly used. nih.govnih.gov

The following table provides a general overview of parameters that can be optimized for each key reaction type.

Reaction Type Parameter to Optimize Effect on Yield and Purity
Halogenation Catalyst, Solvent, TemperatureCan significantly improve regioselectivity and minimize the formation of polyhalogenated byproducts.
Etherification Base, Solvent, Temperature, Methylating AgentAffects reaction rate and completeness, minimizing side reactions like C-alkylation.
Amidation Coupling Agent, Solvent, Temperature, StoichiometryCrucial for achieving high conversion of the carboxylic acid and minimizing the formation of impurities from side reactions.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound to make the process more sustainable.

Atom Economy: One of the key principles of green chemistry is maximizing atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product. google.com Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions generate byproducts and have lower atom economy. In the synthesis of this compound, the amidation step can be designed to have a high atom economy. For example, direct amidation of the carboxylic acid with ammonia releases only water as a byproduct, which is highly atom-economical. longdom.orgnih.gov In contrast, using coupling agents or the acyl chloride route generates stoichiometric amounts of byproducts, thus lowering the atom economy.

Use of Greener Solvents and Catalysts: The choice of solvents and catalysts has a significant impact on the environmental footprint of a synthesis. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. researchgate.net Catalytic reactions are preferred over stoichiometric ones because they reduce waste by using small amounts of a substance that can be recycled. sciepub.com For instance, the use of boric acid as a catalyst for the amidation step is a greener alternative to stoichiometric coupling agents. sciepub.comresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions.

Waste Reduction: A well-designed synthesis should minimize the formation of waste. This can be achieved by optimizing reaction conditions to maximize yield and selectivity, and by choosing synthetic routes that have fewer steps and higher atom economy.

The table below summarizes how green chemistry principles can be applied to the key synthetic steps.

Synthetic Step Green Chemistry Approach Benefit
Halogenation Use of selective and recyclable catalysts.Reduces waste and improves efficiency.
Etherification Exploring biocatalytic methylation. rsc.orgUse of renewable resources and milder conditions.
Amidation Catalytic direct amidation (e.g., with boric acid). sciepub.comHigh atom economy, reduces waste from coupling agents.
Overall Process One-pot synthesis. researchgate.netsioc-journal.cnorientjchem.orgReduces solvent use, energy consumption, and waste from purification of intermediates.

By integrating these principles into the synthetic design, the production of this compound can be made more environmentally friendly and sustainable.

Stereoselective Synthesis Considerations for Chiral Analogues of this compound

The synthesis of chiral analogues of this compound necessitates the introduction of one or more stereocenters. While the parent molecule is achiral, its analogues can be rendered chiral through several strategic modifications. These include the introduction of chiral substituents on the aromatic ring, the creation of stereocenters on the amide side-chain, or the generation of axial chirality by restricting rotation around the aryl-carbonyl bond. The methodologies to achieve such stereocontrol are diverse, primarily falling into categories of chiral auxiliary-mediated synthesis, catalytic asymmetric reactions, and the synthesis of atropisomers.

A significant approach in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the reacting molecule. wikipedia.orgsigmaaldrich.com This auxiliary guides the stereochemical outcome of a subsequent reaction, and is later removed to yield the enantiomerically enriched product. wikipedia.org For analogues of this compound, a chiral auxiliary could be attached to the amide nitrogen. A variety of auxiliaries have been developed and are widely used, including those derived from amino alcohols like pseudoephedrine and pseudoephenamine, as well as oxazolidinones and camphorsultams. wikipedia.orgnih.gov

For instance, a synthetic strategy could involve the coupling of a chiral auxiliary, such as (1S,2S)-pseudoephenamine, with a suitably substituted benzoic acid precursor. The resulting chiral amide can then undergo diastereoselective reactions. One common transformation is the deprotonation of an α-carbon to the carbonyl group of a substituent on the aromatic ring, followed by alkylation. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the resulting enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would then yield the chiral benzamide analogue. The choice of auxiliary and reaction conditions is critical in maximizing the diastereoselectivity of the key stereocenter-forming step.

Another powerful strategy is the use of catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of chiral benzamide analogues, several catalytic methods could be envisioned.

One such method is the atroposelective synthesis of benzamides that possess axial chirality due to restricted rotation around the C(aryl)-C(carbonyl) bond. nih.gov This can be achieved through catalytic enantioselective reactions, such as electrophilic aromatic substitution on a prochiral benzamide substrate. Research has demonstrated the use of bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base functionality, to catalyze the enantioselective bromination of benzamides. nih.govnih.gov In a hypothetical scenario for an analogue of this compound, a related substrate could be subjected to such a catalytic bromination, introducing a bromine atom in a stereoselective manner and thus creating a chiral axis. The success of this approach would depend on the substitution pattern of the benzamide, as bulky ortho-substituents are generally required to create a sufficiently high barrier to rotation.

The following table summarizes some chiral auxiliaries and catalysts that are pertinent to the stereoselective synthesis of chiral amides:

Methodology Reagent/Catalyst Type Example Key Transformation
Chiral AuxiliaryAmino alcohol-derived(1S,2S)-PseudoephenamineDiastereoselective alkylation
Chiral AuxiliaryOxazolidinone(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneDiastereoselective aldol (B89426) reactions
Chiral AuxiliarySultam-basedCamphorsultamDiastereoselective Michael additions
Catalytic AsymmetricBifunctional OrganocatalystThio-urea based catalystsEnantioselective bromination
Catalytic AsymmetricPeptide-based CatalystSimple tetrapeptidesAtroposelective halogenation

Furthermore, ortho-lithiation of chiral N-monosubstituted benzamides presents a viable route for introducing chirality. In this method, a chiral amine is first condensed with the benzoic acid precursor. The resulting chiral benzamide is then treated with a strong base, such as butyllithium, to selectively deprotonate the ortho position. The resulting lithiated species can then react with various electrophiles to introduce a substituent. The chirality of the N-substituent can direct the approach of the electrophile, leading to a diastereoselective transformation. Subsequent removal of the chiral group on the nitrogen would yield the enantiomerically enriched ortho-substituted benzamide. rsc.org

The choice of a specific stereoselective strategy for synthesizing a chiral analogue of this compound would be dictated by the desired location and nature of the stereocenter. For instance, if a chiral center is desired on a substituent attached to the aromatic ring, a chiral auxiliary-controlled alkylation might be the most suitable approach. On the other hand, if the goal is to create an atropisomeric analogue, then a catalytic asymmetric bromination would be a more direct route. Each of these methodologies comes with its own set of considerations regarding substrate scope, achievable levels of stereoselectivity, and the ease of removal of any chiral directing groups.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 Fluoro 4 Methoxybenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3-chloro-5-fluoro-4-methoxybenzamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals and to confirm the substitution pattern on the benzene (B151609) ring.

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amide protons.

Aromatic Region: The benzene ring has two protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the chloro, fluoro, and benzamide (B126) groups, and the electron-donating effect of the methoxy group. The precise chemical shifts and the coupling patterns (J-coupling) between them, as well as couplings to the fluorine atom, would be critical for confirming their positions.

Methoxy Group: A singlet integrating to three protons would be expected for the -OCH₃ group, typically appearing in the range of 3.8-4.0 ppm.

Amide Group: Two broad signals, each integrating to one proton, would be anticipated for the -CONH₂ protons. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopic Investigations of Carbon Framework

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Eight distinct signals would be expected:

Aromatic Carbons: Six signals for the carbons of the benzene ring. The chemical shifts would be significantly affected by the attached substituents. Carbons bonded to electronegative atoms (Cl, F, O) would appear at lower field (higher ppm). The carbon directly attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF).

Methoxy Carbon: A signal for the methoxy (-OCH₃) carbon, typically in the 55-65 ppm region.

Carbonyl Carbon: The signal for the amide carbonyl carbon (C=O) would be expected at a lower field, generally in the 165-175 ppm range.

¹⁹F NMR Spectroscopic Studies for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. A single resonance would be expected for the fluorine atom in this compound. The chemical shift of this signal provides information about the electronic nature of the aromatic ring. Furthermore, couplings to nearby protons (³JHF and ⁴JHF) would be observable in high-resolution spectra, aiding in the structural assignment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily helping to confirm the connectivity between the aromatic protons. scribd.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C). sdsu.edu It would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the amide and methoxy groups, as well as vibrations associated with the substituted aromatic ring.

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
Amide (N-H)N-H stretching (symmetric and asymmetric)3400-3100
Amide (C=O)C=O stretching (Amide I band)1680-1630
Amide (N-H)N-H bending (Amide II band)1640-1550
Aromatic RingC=C stretching1600-1450
Methoxy (C-H)C-H stretching2950-2850
Aryl Ether (C-O)C-O stretching (asymmetric)1275-1200
Aryl Ether (C-O)C-O stretching (symmetric)1075-1020
C-F BondC-F stretching1250-1000
C-Cl BondC-Cl stretching850-550

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₈H₇ClFNO₂. synquestlabs.com

The theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). The HRMS measurement would confirm this mass to within a few parts per million (ppm), validating the elemental composition.

Furthermore, the mass spectrum would display a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Analysis of the fragmentation pattern in the mass spectrum would provide additional structural information, showing the loss of characteristic fragments such as the amide group (-NH₂) or the methoxy group (-CH₃).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

A thorough review of scientific databases and journals did not yield any specific studies detailing the ultraviolet-visible (UV-Vis) spectroscopic analysis of this compound. Consequently, data regarding its absorption maxima (λmax), molar absorptivity (ε), and the electronic transitions characteristic of its chromophoric system are not available. Such data would be valuable in understanding the electronic structure and the influence of the chloro, fluoro, and methoxy substituents on the benzamide chromophore.

X-ray Crystallography for Solid-State Structure Determination of this compound

There are no published reports of the single-crystal X-ray diffraction analysis of this compound. As a result, the fundamental crystallographic parameters and the detailed solid-state architecture of this compound remain undetermined.

Without experimental crystallographic data, the unit cell dimensions (a, b, c, α, β, γ) and the space group of this compound have not been determined. This foundational information is essential for describing the crystal lattice and the symmetry of the molecular arrangement in the solid state.

A detailed analysis of the intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-stacking, which govern the crystal packing of this compound, cannot be conducted in the absence of a solved crystal structure. The specific motifs and supramolecular assemblies formed by this molecule in its crystalline form are therefore unknown.

The precise conformation of this compound in the crystalline state, including critical torsion angles and bond angles, has not been elucidated. X-ray crystallography is the definitive method for determining these parameters, and without such a study, a detailed conformational analysis is not possible.

Computational Chemistry and Molecular Modeling Studies of 3 Chloro 5 Fluoro 4 Methoxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No specific studies using quantum chemical calculations for 3-Chloro-5-fluoro-4-methoxybenzamide are available.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

There are no published DFT studies detailing the molecular geometry and energetics of this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Specific FMO analysis for reactivity prediction of this compound has not been reported.

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution Visualization

There are no available studies that present an EPS map for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis focused on the intermolecular interactions of this compound is not found in the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Flexibility Analysis

No MD simulation studies have been published that explore the conformational landscape and flexibility of this compound.

Molecular Docking Studies with Relevant Biological Targets

There are no molecular docking studies reported for this compound with any biological targets.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a primary computational technique used to predict the preferred orientation and conformation of a ligand when bound to a specific protein target. hilarispublisher.com This method simulates the binding process, allowing for a detailed analysis of the intermolecular interactions that stabilize the ligand-protein complex. mdpi.com

The process for predicting the binding mode of this compound would begin with the generation of a high-quality 3D conformation of the molecule. Concurrently, a three-dimensional structure of a selected protein target, typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy, is prepared. The binding site, or active site, of the protein is then defined.

Docking algorithms, such as those used in software like AutoDock or Glide, systematically sample a large number of possible orientations and conformations of the ligand within the protein's active site. hilarispublisher.com These generated poses are then evaluated to identify the most plausible binding mode. The analysis focuses on key intermolecular interactions, including:

Hydrogen Bonds: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming critical interactions with polar amino acid residues.

Hydrophobic Interactions: The aromatic ring of the compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

Electrostatic Interactions: The distribution of partial charges across the molecule influences its electrostatic interactions with the protein's electric field.

A hypothetical binding mode analysis for this compound with a protein kinase is presented below, illustrating the types of interactions that would be investigated.

Interactive Data Table: Hypothetical Ligand-Protein Interactions

Interaction Type Ligand Group Protein Residue Distance (Å)
Hydrogen Bond (Donor) Amide N-H Glu81 (Backbone C=O) 2.9
Hydrogen Bond (Acceptor) Amide C=O Lys33 (Side Chain N-H) 3.1
Hydrophobic (π-Alkyl) Benzene (B151609) Ring Val15 3.8
Halogen Bond Chlorine Ser80 (Side Chain O) 3.2
Hydrophobic Methoxy (B1213986) Group Leu132 4.1

This detailed analysis of the binding mode provides a structural basis for understanding the compound's activity and serves as a foundation for designing modifications to improve its interaction with the target protein. plos.org

Estimation of Binding Affinities via Computational Scoring Functions

Once various binding poses are generated through molecular docking, scoring functions are employed to rank them and estimate the binding affinity. wikipedia.org These mathematical functions approximate the binding free energy of the protein-ligand complex, with a more negative score typically indicating a more favorable interaction. numberanalytics.com

Scoring functions can be broadly categorized into three main types:

Force-Field-Based: These functions calculate the binding energy by summing up the van der Waals and electrostatic interaction energies between the ligand and the protein. wikipedia.org

Empirical: These functions are derived from fitting coefficients to a set of experimentally determined binding affinities and various energy terms, such as hydrogen bonds, hydrophobic effects, and rotational entropy loss. wikipedia.org

Knowledge-Based: These functions use statistical potentials derived from analyzing the frequencies of atom-pair contacts in large databases of known protein-ligand complexes. wikipedia.org

The choice of scoring function can influence the prediction of the most likely binding pose and the estimated affinity. Therefore, it is common practice to use multiple scoring functions to achieve a consensus prediction. The estimated binding affinity, often expressed in units of energy (e.g., kcal/mol), provides a quantitative measure to compare the potency of different compounds or different binding modes of the same compound. oup.com

Interactive Data Table: Hypothetical Scoring Function Results for Docked Poses

Pose ID GlideScore (kcal/mol) ChemScore GoldScore Predicted pKi
1 -8.5 -28.7 65.4 7.8
2 -7.9 -26.1 62.1 7.2
3 -7.5 -25.5 60.9 6.9
4 -7.2 -24.8 59.3 6.6
5 -6.8 -23.9 57.5 6.2

While these scores provide valuable estimates, they are approximations and may not always perfectly correlate with experimental binding affinities. nih.gov However, they are highly effective for prioritizing compounds in virtual screening campaigns and for guiding the optimization of lead candidates. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uniroma1.itpepdd.com For derivatives of this compound, QSAR can be a powerful tool to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Descriptor Selection and Calculation Methodologies

The foundation of any QSAR model is the numerical representation of molecular structures using "molecular descriptors." wiley.com These descriptors quantify various aspects of a molecule's physicochemical properties. The selection of appropriate descriptors is a crucial step in building a robust QSAR model. Descriptors are generally classified based on their dimensionality: creative-biolabs.com

1D Descriptors: These are derived from the chemical formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology, such as connectivity indices and counts of specific functional groups.

3D Descriptors: These are derived from the 3D conformation of the molecule and include information about its shape, volume, and surface area.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.eduacs.org

For a series of hypothetical derivatives of this compound, a diverse set of descriptors would be calculated to capture the structural variations within the series.

Interactive Data Table: Hypothetical Molecular Descriptors for this compound Derivatives

Compound ID R-Group Molecular Weight LogP HOMO (eV) LUMO (eV)
1 -H 203.60 1.85 -6.5 -0.8
2 -CH3 217.63 2.25 -6.4 -0.7
3 -OH 219.60 1.70 -6.3 -0.9
4 -NH2 218.62 1.55 -6.2 -0.7
5 -CN 228.61 1.60 -6.8 -1.2

Model Development and Validation Strategies

Once descriptors are calculated for a set of compounds with known biological activities (the "training set"), a mathematical model is developed to correlate the descriptors with the activity. neovarsity.org Various statistical methods can be used, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common choices.

The development of a QSAR model is not complete without rigorous validation to ensure its statistical significance and predictive power. nih.govbasicmedicalkey.com Validation is a critical step to prevent overfitting and to assess the model's ability to make accurate predictions for new compounds. Key validation strategies include:

Internal Validation: This is typically performed using cross-validation techniques, such as leave-one-out (LOO) cross-validation. The model is repeatedly built using a subset of the training data and used to predict the activity of the excluded data point. The cross-validated correlation coefficient (q²) is a measure of the model's internal robustness.

External Validation: The dataset is split into a training set (for model building) and a test set (for validation). The model built with the training set is used to predict the activities of the test set compounds. The predictive ability of the model is assessed by the squared correlation coefficient for the test set (r²_pred).

Y-Randomization: The biological activity data is randomly shuffled multiple times, and a QSAR model is developed for each shuffled dataset. A valid model should have significantly lower correlation coefficients for the randomized data compared to the original data, ensuring the original correlation is not due to chance. uniroma1.it

Interactive Data Table: Hypothetical QSAR Model Validation Statistics

Parameter Value Description
N 30 Number of compounds in the training set
0.85 Coefficient of determination (goodness of fit)
q² (LOO) 0.72 Cross-validated correlation coefficient
F-test 85.6 Statistical significance of the regression
r²_pred (test set) 0.81 Predictive ability on an external test set (N=10)

A model with high R², q², and r²_pred values is considered statistically robust and to have good predictive capability. uniroma1.it

Predictive Capabilities and Limitations of QSAR Models

A well-validated QSAR model can be a powerful predictive tool. nih.gov It can be used to screen virtual libraries of derivatives of this compound, predicting their biological activities before they are synthesized. This allows researchers to focus their resources on compounds that are most likely to be active, accelerating the drug discovery process. nih.gov Furthermore, the descriptors included in the QSAR equation can provide insights into the structural features that are important for activity, guiding rational drug design.

However, it is crucial to recognize the limitations of QSAR models. The most significant limitation is the "Applicability Domain" (AD) of the model. proquest.com A QSAR model's predictions are only reliable for compounds that are structurally similar to those in the training set. acs.orgmdpi.com Attempting to predict the activity of a compound that falls outside the AD can lead to inaccurate and misleading results. Therefore, defining the AD is an essential part of QSAR modeling, ensuring that the model is used appropriately and its predictions are trustworthy. eawag.ch

Reaction Mechanisms and Chemical Reactivity of 3 Chloro 5 Fluoro 4 Methoxybenzamide

Mechanistic Investigations of Derivatization Reactions Involving 3-Chloro-5-fluoro-4-methoxybenzamide

Derivatization of this compound can be approached through several mechanistic pathways, primarily targeting the benzene (B151609) ring or the amide functional group. The electronic effects of the substituents play a crucial role in determining the feasibility and outcome of these reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the derivatization of this compound, particularly due to the presence of electron-withdrawing halogen substituents. libretexts.org This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the anionic intermediate. libretexts.orglibretexts.org

In the case of this compound, both chlorine and fluorine can potentially act as leaving groups. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. The relative reactivity of the halogens in SNAr reactions is often F > Cl > Br > I.

The benzamide (B126) group (-CONH2) and the methoxy (B1213986) group (-OCH3) are generally considered electron-donating or weakly deactivating, which would typically disfavor SNAr. However, the collective electron-withdrawing inductive effects of the halogens and the potential for resonance stabilization of the Meisenheimer complex can still allow for substitution under forcing conditions with strong nucleophiles.

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

Position of Attack Leaving Group Activating/Deactivating Groups Predicted Reactivity
C3 Chloro Methoxy (para), Fluoro (ortho) Moderate

This table is based on established principles of SNAr reactions and predicts the likely reactivity trends for this compound.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, proceeding through a carbocationic intermediate known as a sigma complex or arenium ion. libretexts.org The rate and regioselectivity of EAS are governed by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com Electron-donating groups activate the ring towards EAS and are typically ortho-, para-directing, while electron-withdrawing groups deactivate the ring and are meta-directing. youtube.com

In this compound, the substituents present a mix of directing effects:

Methoxy group (-OCH3): A strong activating group and is ortho-, para-directing due to its ability to donate electron density via resonance.

Amide group (-CONH2): A deactivating group due to the electron-withdrawing nature of the carbonyl, but it is ortho-, para-directing because the nitrogen lone pair can participate in resonance stabilization of the ortho and para sigma complexes.

Chloro (-Cl) and Fluoro (-F) groups: These are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para-directing because of their ability to donate lone-pair electrons through resonance.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of Substitution Directing Effects of Substituents Predicted Major Product(s)
C2 Ortho to -OCH3, Ortho to -Cl, Meta to -F, Meta to -CONH2 Likely a major product due to the strong ortho-directing effect of the methoxy group.

This table illustrates the predicted regiochemical outcome of EAS reactions based on the directing effects of the existing substituents.

The amide functionality in this compound can undergo hydrolysis to the corresponding carboxylic acid, 3-chloro-5-fluoro-4-methoxybenzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (B1221849) lead to the formation of the carboxylic acid.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Protonation of the leaving amino group by a water molecule facilitates the elimination of ammonia and formation of the carboxylate anion, which is then protonated in a final workup step to yield the carboxylic acid.

Transamidation, the conversion of one amide to another, can also occur by reacting this compound with an amine, typically under conditions that facilitate the removal of the liberated ammonia.

Kinetic Studies of Relevant Chemical Transformations

Catalytic Approaches to Selective Modification of this compound

Catalysis can play a crucial role in achieving selective modifications of this compound. For example, in EAS reactions, Lewis acid catalysts such as AlCl3 or FeCl3 are often employed to generate a more potent electrophile. youtube.com In the context of SNAr, phase-transfer catalysts could be utilized to enhance the reactivity of nucleophiles in biphasic reaction systems. Transition metal catalysis, particularly with palladium-based catalysts, could potentially be used for cross-coupling reactions at the C-Cl bond, although the C-F bond is generally less reactive in such transformations.

Photochemical Reactivity and Degradation Pathways of this compound

The photochemical reactivity of halogenated aromatic compounds often involves the homolytic cleavage of the carbon-halogen bond upon absorption of UV radiation. This can lead to the formation of aryl radicals, which can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or reaction with molecular oxygen. For this compound, it is plausible that UV irradiation could induce the cleavage of the C-Cl bond, which is generally weaker than the C-F bond, initiating a radical degradation pathway. The presence of the methoxy and amide groups may also influence the photochemical behavior of the molecule. The degradation of similar chlorobenzoate compounds has been observed to proceed through the formation of chlorocatechols under certain conditions. nih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles for 3 Chloro 5 Fluoro 4 Methoxybenzamide Analogues

Impact of Positional Isomerism and Substituent Effects on In Vitro Biological Activity (Theoretical and Design Perspective)

The biological activity of a small molecule like 3-Chloro-5-fluoro-4-methoxybenzamide is intrinsically linked to the spatial arrangement and electronic properties of its substituents on the benzamide (B126) scaffold. Any alteration in the position of the chloro, fluoro, and methoxy (B1213986) groups, or their replacement with other functionalities, would theoretically have a profound impact on the molecule's interaction with a biological target.

Substituent Effects: The nature of the substituents is crucial. The chloro and fluoro groups are electron-withdrawing halogens that can participate in halogen bonding, a non-covalent interaction that is increasingly recognized in drug design. The methoxy group at the 4-position is an electron-donating group that can influence the electronics of the ring and also act as a hydrogen bond acceptor.

A hypothetical exploration of substituent effects on a putative biological target is presented in the table below. It is important to emphasize that this data is illustrative and not based on experimental results for this specific compound series.

R1 (Position 3)R2 (Position 5)R3 (Position 4)Amide ModificationTheoretical Impact on In Vitro ActivityRationale
ClFOCH3Primary AmideBaselineOriginal compound structure.
BrFOCH3Primary AmidePotentially Increased PotencyBromine is a better halogen bond donor than chlorine.
HFOCH3Primary AmideLikely Decreased PotencyLoss of potential halogen bond interaction from the chloro group.
ClClOCH3Primary AmideVariableIncreased lipophilicity may enhance or hinder activity depending on the target's binding pocket.
ClFOHPrimary AmidePotentially Increased PotencyThe hydroxyl group can act as a hydrogen bond donor, which may be a favorable interaction.
ClFOCH3N-Methyl AmideVariableThe N-methyl group can impact solubility and may introduce steric clashes or favorable hydrophobic interactions.

Scaffold Hopping and Bioisosteric Replacements Strategies Based on this compound Structure

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel chemotypes with improved properties. Starting from the this compound scaffold, several theoretical modifications could be proposed.

Scaffold Hopping: This would involve replacing the central benzamide core with a different heterocyclic or carbocyclic structure while aiming to maintain the spatial orientation of the key pharmacophoric features. For example, the phenyl ring could be replaced by a pyridine (B92270) or pyrimidine (B1678525) ring to introduce different electronic properties and potential new interaction points.

Bioisosteric Replacements: This strategy focuses on replacing specific functional groups with others that have similar physicochemical properties.

Amide Bioisosteres: The amide group is susceptible to metabolic degradation. It could be replaced with more stable bioisosteres such as a 1,2,4-oxadiazole, a triazole, or a ketone.

Methoxy Group Bioisosteres: The methoxy group could be replaced with other small, electron-donating groups like an ethyl group or a methylamino group to probe the size and electronic requirements of the binding pocket.

Halogen Bioisosteres: The chloro and fluoro groups could be interchanged or replaced with other halogens like bromine to modulate the strength of potential halogen bonds.

A table of potential bioisosteric replacements is provided below for illustrative purposes.

Original GroupBioisosteric ReplacementPotential Advantage
Amide (-CONH2)1,2,4-OxadiazoleImproved metabolic stability.
Amide (-CONH2)Ketone (-C=O)Removal of hydrogen bond donor capability to test its importance.
Methoxy (-OCH3)Ethyl (-CH2CH3)Increased lipophilicity.
Methoxy (-OCH3)Hydroxyl (-OH)Introduction of a hydrogen bond donor.
Chloro (-Cl)Bromo (-Br)Stronger halogen bond donor.
Fluoro (-F)Cyano (-CN)Similar size and electronic properties, but different interaction capabilities.

Pharmacophore Elucidation and Mapping from this compound

A pharmacophore model represents the essential spatial arrangement of functional groups necessary for biological activity. Without a known biological target and a set of active analogues, a pharmacophore model for this compound can only be hypothesized.

A putative pharmacophore model based on its structure would likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the amide.

A hydrogen bond donor: The NH2 group of the amide.

A hydrogen bond acceptor: The oxygen of the methoxy group.

Two halogen bond donors/hydrophobic features: The chloro and fluoro substituents.

An aromatic ring feature.

The spatial relationship between these features would be critical for any interaction with a biological target. Computational methods could be used to generate a hypothetical pharmacophore model based on the low-energy conformation of the molecule.

In Vitro Biological Activity and Mechanistic Investigations of 3 Chloro 5 Fluoro 4 Methoxybenzamide

Cell-Based Assays for Mechanistic Pathway Elucidation (in vitro)

Cellular Target Engagement Studies

No public data is available on whether 3-Chloro-5-fluoro-4-methoxybenzamide directly interacts with specific cellular targets. Studies to identify protein binding partners, receptor affinity, or enzyme inhibition are not found in the current body of scientific literature.

Modulation of Intracellular Signaling Pathways (e.g., Western Blot, Reporter Assays)

There is no available research detailing the impact of this compound on intracellular signaling cascades. Consequently, information regarding its potential to alter protein phosphorylation, gene expression through reporter assays, or other signaling events is absent.

Phenotypic Screening with Mechanistic Focus in Defined Cell Lines

While phenotypic screening is a common approach to identify the biological effects of novel compounds, no such studies have been published for this compound. Therefore, its effects on cellular morphology, viability, or other observable characteristics in specific cell lines have not been documented.

Investigation of Antiproliferative Activity Mechanisms in Cancer Cell Lines (in vitro)

Cell Cycle Analysis and Arrest Mechanisms

There are no published studies that have investigated the effect of this compound on the cell cycle of cancer cell lines. Data from techniques such as flow cytometry to assess cell cycle distribution or the expression of key cell cycle regulatory proteins are not available.

Apoptosis Induction Pathways and Molecular Markers

The potential for this compound to induce programmed cell death, or apoptosis, in cancer cells has not been explored in the available literature. As a result, there is no information on its ability to activate caspases, alter the expression of Bcl-2 family proteins, or other molecular markers of apoptosis.

Autophagy Modulation and Its Role

Currently, there is a lack of specific research detailing the role of this compound in the modulation of autophagy. The intricate cellular process of autophagy, which involves the degradation and recycling of cellular components, is a target for various therapeutic agents. However, studies explicitly investigating the effects of this compound on autophagic pathways, including the formation of autophagosomes, lysosomal fusion, and the degradation of specific cellular substrates, are not available in the public domain. Consequently, its potential to either induce or inhibit autophagy, and the subsequent cellular consequences of such actions, remain speculative.

Antimicrobial Activity Mechanisms (in vitro)

While the broader class of benzamides has been a subject of antimicrobial research, specific data for this compound is limited. General assertions about its potential antimicrobial properties exist, but detailed in vitro studies delineating its spectrum of activity and a deep dive into its mechanisms of action are not readily found in peer-reviewed literature.

Bacterial Growth Inhibition Pathways and Specific Targets

There is a notable absence of published research identifying the specific bacterial growth inhibition pathways and molecular targets of this compound. Investigations into whether the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, DNA replication, or metabolic pathways have not been reported. As a result, data on its minimum inhibitory concentrations (MIC) against a range of bacterial strains and any specific enzymatic or structural proteins it may target are not available.

Fungal Growth Inhibition Pathways and Specific Targets

Similarly, the mechanisms underlying any potential antifungal activity of this compound are uncharacterized. There is no available data from in vitro studies that would elucidate its effects on fungal cell wall integrity, membrane function, or essential metabolic pathways. The specific fungal targets and the spectrum of its activity against various fungal pathogens have yet to be determined through rigorous scientific investigation.

Derivatization and Chemical Modification Strategies for 3 Chloro 5 Fluoro 4 Methoxybenzamide

Synthesis of Analogues with Structural Modifications on the Benzene (B151609) Ring

The substituted benzene ring of 3-chloro-5-fluoro-4-methoxybenzamide offers several sites for further functionalization or modification of the existing substituents. These changes can significantly impact the electronic and steric properties of the molecule.

Alterations of Halogenation Pattern (e.g., substitution, removal, addition)

The halogenation pattern of the aromatic ring can be altered to modulate the lipophilicity and electronic nature of the compound. While specific examples for this compound are not extensively documented, analogous reactions on similar scaffolds suggest plausible transformation pathways.

Substitution of Halogens: Nucleophilic aromatic substitution (SNAr) reactions could potentially replace the fluorine or chlorine atoms with other functionalities, although the methoxy (B1213986) and amide groups' directing effects would influence reactivity. The fluorine atom, being para to the electron-donating methoxy group and meta to the weakly deactivating amide and chlorine, might be susceptible to substitution by strong nucleophiles under forcing conditions.

Addition of Halogens: Further halogenation would likely occur at the vacant position on the aromatic ring. Electrophilic bromination or iodination could introduce an additional halogen atom, leading to tetra-substituted benzene derivatives. The position of introduction would be directed by the existing substituents.

A hypothetical example of altering the halogenation pattern could involve the replacement of the fluorine atom with a different halogen, such as bromine.

Table 1: Hypothetical Analogues with Altered Halogenation Patterns

Starting Material Reagent/Condition Product Modification Type
This compound HBr, high temperature 3-Chloro-5-bromo-4-methoxybenzamide Substitution

Modification of Methoxy Group (e.g., removal, homologation, replacement)

The methoxy group at the 4-position is a key feature that can be readily modified to generate a series of analogues.

Removal (Demethylation): The methyl group can be cleaved to yield the corresponding phenol (B47542), 3-chloro-5-fluoro-4-hydroxybenzamide. This is a common transformation that can be achieved using various reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr). The resulting phenol provides a handle for further functionalization.

Homologation and Replacement: The phenol generated from demethylation can be alkylated with a variety of alkyl halides to produce a homologous series of alkoxybenzamides (e.g., ethoxy, propoxy). This allows for fine-tuning of steric bulk and lipophilicity. The synthesis of related 3,5-dialkoxy-4-hydroxycinnamamides demonstrates the feasibility of such alkylations on substituted phenolic systems.

Table 2: Potential Modifications of the Methoxy Group

Starting Material Reagent/Condition Product Modification Type
This compound BBr3, CH2Cl2 3-Chloro-5-fluoro-4-hydroxybenzamide Removal
3-Chloro-5-fluoro-4-hydroxybenzamide C2H5I, K2CO3 3-Chloro-5-fluoro-4-ethoxybenzamide Homologation

Introduction of Additional Functionalities to the Aromatic Ring

The introduction of new functional groups onto the aromatic ring can dramatically alter the molecule's properties. Electrophilic aromatic substitution is a primary method for achieving this.

Nitration: The vacant position on the benzene ring is susceptible to electrophilic attack. Nitration, typically using a mixture of nitric acid and sulfuric acid, would likely introduce a nitro group. The directing effects of the existing substituents would favor substitution at the position ortho to the methoxy group and meta to the chloro and fluoro groups. The nitration of the related 3-chloro-4-fluorobenzoic acid to yield 3-chloro-4-fluoro-5-nitrobenzoic acid has been documented, suggesting a similar outcome for the benzamide (B126) derivative.

Friedel-Crafts Reactions: Acylation or alkylation reactions could introduce acyl or alkyl groups, respectively, although the deactivating effect of the halogens and the amide group might necessitate harsh reaction conditions.

Table 3: Introduction of Additional Functionalities

Starting Material Reagent/Condition Product Reaction Type
This compound HNO3, H2SO4 3-Chloro-5-fluoro-4-methoxy-2-nitrobenzamide Nitration

Amide Nitrogen and Carbonyl Group Modifications

The amide moiety is a versatile functional group that can undergo a variety of transformations to generate a diverse range of derivatives.

N-Substitution Reactions to Introduce Diverse Moieties

The primary amide of this compound can be N-substituted to form secondary or tertiary amides.

N-Alkylation: Direct alkylation of the amide nitrogen can be achieved using alkyl halides in the presence of a base. This reaction introduces alkyl chains of varying lengths and branching.

N-Arylation: The introduction of an aryl group on the amide nitrogen can be accomplished through methods like the Ullmann condensation or Buchwald-Hartwig amination, which involve the coupling of the amide with an aryl halide in the presence of a copper or palladium catalyst, respectively. The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines, ethers, and other derivatives.

Table 4: Examples of N-Substitution Reactions

Starting Material Reagent/Condition Product Reaction Type
This compound Ethyl iodide, NaH N-Ethyl-3-chloro-5-fluoro-4-methoxybenzamide N-Alkylation
This compound Phenylboronic acid, Cu(OAc)2, Pyridine (B92270) N-Phenyl-3-chloro-5-fluoro-4-methoxybenzamide N-Arylation (Chan-Lam)

Carboxylic Acid Derivatives (e.g., esters, thioamides, hydrazides)

The amide functional group can be converted into other carboxylic acid derivatives, expanding the chemical diversity of the scaffold.

Esters: While the direct conversion of a primary amide to an ester can be challenging, it is often achieved by hydrolysis of the amide to the corresponding carboxylic acid (3-chloro-5-fluoro-4-methoxybenzoic acid), followed by esterification.

Thioamides: The carbonyl oxygen of the amide can be replaced with a sulfur atom to form a thioamide. This transformation is commonly achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P2S5). nih.gov Thioamides are valuable intermediates in the synthesis of sulfur-containing heterocycles. nih.gov

Hydrazides: Benzamides can be converted to benzoyl hydrazides by reaction with hydrazine (B178648) hydrate. This reaction typically involves heating the amide with hydrazine. Benzoyl hydrazides are useful precursors for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles.

Table 5: Conversion to Other Carboxylic Acid Derivatives

Starting Material Reagent/Condition Product Derivative Type
This compound -> 3-Chloro-5-fluoro-4-methoxybenzoic acid 1. H2SO4, H2O, heat; 2. CH3OH, H+ Methyl 3-chloro-5-fluoro-4-methoxybenzoate Ester
This compound Lawesson's reagent, Toluene, heat 3-Chloro-5-fluoro-4-methoxybenzothioamide Thioamide

Conjugation Strategies for Preparing Research Probes and Affinity Ligands

The development of research probes and affinity ligands from this compound is crucial for target identification and validation studies. Conjugation strategies typically involve the attachment of a reporter molecule (like a fluorophore or biotin) or an affinity tag to the parent compound. This can be achieved through modifications of the amide group or the aromatic ring.

Functionalization for Conjugation:

To conjugate this compound, a reactive handle is typically introduced. This can be achieved through several synthetic routes:

N-Alkylation of the Amide: The amide nitrogen can be alkylated with a bifunctional linker that contains a terminal reactive group suitable for conjugation. For instance, N-alkylation with a protected aminoalkyl halide or a similar reagent can introduce a primary amine. This amine can then be coupled with N-hydroxysuccinimide (NHS) esters of biotin (B1667282) or fluorescent dyes. The reactivity of the amide for N-alkylation can be influenced by the electron-withdrawing nature of the substituted benzene ring.

Aromatic C-H Functionalization: Directed C-H functionalization offers a powerful tool for introducing a linker to the aromatic ring. Palladium-catalyzed C-H activation, for example, can be used to introduce various functional groups at a position ortho to the amide directing group. This could be a site for attaching a linker arm for conjugation.

Types of Probes and Ligands:

Biotinylated Probes: Biotin is a widely used affinity tag due to its high-affinity interaction with streptavidin. A biotinylated derivative of this compound can be synthesized by coupling the functionalized benzamide with an activated biotin derivative, such as biotin-NHS. These probes are invaluable for affinity purification of target proteins from complex biological mixtures.

Fluorescent Probes: Fluorescent probes are essential for visualizing the localization of a compound within cells or for use in fluorescence-based assays. nih.gov A fluorescent derivative of this compound can be prepared by conjugating it to a suitable fluorophore, such as fluorescein, rhodamine, or a cyanine (B1664457) dye. The choice of fluorophore will depend on the specific application and the desired spectral properties.

Photoaffinity Probes: Photoaffinity labeling is a powerful technique to identify the binding partners of a small molecule. This involves incorporating a photoreactive group, such as a diazirine or an aryl azide, into the structure of this compound. enamine.net Upon photoactivation, the probe forms a covalent bond with its target protein, allowing for its identification through techniques like mass spectrometry.

Probe TypeConjugation StrategyReporter/TagApplication
Biotinylated ProbeAmide coupling with a functionalized benzamideBiotinAffinity purification, pull-down assays
Fluorescent ProbeAmide coupling with an NHS-ester of a fluorophoreFluorescein, Rhodamine, etc.Cellular imaging, fluorescence polarization assays
Photoaffinity ProbeIncorporation of a photoreactive moietyDiazirine, Aryl AzideTarget identification and validation

Pro-Drug Design Based on Chemical Modification Principles for Enhanced In Vitro Delivery or Metabolism Studies

Pro-drug design is a strategy to modify a compound to improve its properties, such as solubility, stability, or cellular uptake, for in vitro studies. The pro-drug is designed to be converted to the active parent compound under specific conditions, often through enzymatic or chemical cleavage.

Strategies for Pro-Drug Design:

For this compound, pro-drug strategies would likely focus on modifications of the amide group to enhance aqueous solubility or to create derivatives for metabolism studies.

N-Acyloxymethyl Pro-drugs: The N-acyloxymethyl group is a common pro-drug moiety for amides. These derivatives are typically more lipophilic than the parent amide and can exhibit improved membrane permeability. The ester component of the N-acyloxymethyl group can be varied to modulate the rate of enzymatic cleavage by esterases, which are present in cell culture media and cell lysates. The stability of these pro-drugs can be influenced by the steric and electronic properties of the acyl group. researchgate.net

N-Mannich Base Pro-drugs: N-Mannich bases are another class of pro-drugs for amides that can enhance aqueous solubility. nih.govnih.gov They are formed by the condensation of the amide with formaldehyde (B43269) and a secondary amine. The resulting N-Mannich base is typically more water-soluble and can revert to the parent amide under physiological conditions. The rate of this conversion is dependent on pH and the nature of the amine used in its formation.

Applications in In Vitro Studies:

Enhanced Cellular Uptake: For in vitro cell-based assays, poor cell permeability can be a limiting factor. A more lipophilic pro-drug, such as an N-acyloxymethyl derivative, may exhibit enhanced passive diffusion across cell membranes, leading to higher intracellular concentrations of the active compound.

Metabolism Studies: Pro-drug derivatives can be designed to be substrates for specific enzymes. This allows for the study of metabolic pathways in vitro. For example, by using different N-acyloxymethyl esters, one could investigate the substrate specificity of cellular esterases. The presence of the methoxy group on the aromatic ring of this compound also provides a potential site for metabolism studies, as O-demethylation is a common metabolic pathway. nih.gov

Pro-drug TypeModification StrategyPurpose for In Vitro StudiesCleavage Mechanism
N-Acyloxymethyl Pro-drugReaction of the amide with an acyloxymethyl halideEnhance lipophilicity and cell permeabilityEnzymatic cleavage by esterases
N-Mannich Base Pro-drugCondensation with formaldehyde and a secondary amineIncrease aqueous solubility for cell culture mediapH-dependent chemical hydrolysis

Q & A

Basic: What are the common synthetic routes for 3-Chloro-5-fluoro-4-methoxybenzamide, and what reaction conditions are critical for high yield?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzamide scaffold. Key steps include:

  • Chlorination/fluorination : Electrophilic aromatic substitution (EAS) using Cl₂ or SO₂Cl₂ for chlorination and HF-pyridine for fluorination under controlled temperatures (0–5°C) to avoid over-halogenation .
  • Methoxy group introduction : Alkylation of a hydroxyl intermediate with methyl iodide (CH₃I) in the presence of K₂CO₃ as a base in DMF at 60–80°C .
  • Amide bond formation : Coupling the substituted benzoic acid derivative with ammonia using EDCI/HOBt in dichloromethane (DCM) .
    Critical factors : Temperature control during halogenation, stoichiometric ratios of reagents, and inert atmosphere (N₂/Ar) to prevent side reactions.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and methoxy group integrity. The fluorine atom’s deshielding effect aids in distinguishing adjacent protons .
  • HPLC-MS : For purity assessment (>98%) and molecular ion detection (e.g., [M+H]⁺ or [M–Cl]⁻ fragments) .
  • Melting Point (MP) : Compare experimental MP (e.g., 135–138°C) with literature values to validate crystallinity .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during halogenation?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, FeCl₃ vs. AlCl₃ as Lewis catalysts for regioselective chlorination .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect intermediates.
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance halogenation efficiency compared to THF due to better stabilization of charged intermediates .
    Case Study : A 20% yield improvement was achieved by reducing reaction temperature from 25°C to 5°C during fluorination .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration variations .
  • Dose-response validation : Replicate studies using standardized protocols (e.g., fixed 24-hour incubation for cytotoxicity assays).
  • Structural analogs : Test derivatives (e.g., 3-Bromo-5-fluoro analogs) to isolate substituent-specific effects .
    Example : Conflicting solubility data may stem from polymorphic forms; DSC/TGA can identify hydrate vs. anhydrous forms .

Advanced: What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic substitution at the chloro position.
  • Retrosynthesis Software : Tools like Pistachio or Reaxys propose synthetic pathways based on similarity to known benzamide reactions .
  • ADMET Prediction : SwissADME or pkCSM estimates bioavailability, highlighting metabolic liabilities (e.g., CYP450 oxidation of methoxy groups) .

Advanced: How can researchers evaluate the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

  • Target fishing : Use SPR (Surface Plasmon Resonance) or thermal shift assays to identify protein targets (e.g., kinase or GPCR binding) .
  • SAR Studies : Synthesize derivatives (e.g., 3-Iodo or 5-Nitro variants) to map structure-activity relationships.
  • In vitro models : Test permeability (Caco-2 monolayers) and metabolic stability (microsomal assays) .
    Case Study : Analogous 4-methoxybenzamides showed enhanced blood-brain barrier penetration in rodent models .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Stability studies : Accelerated degradation tests (40°C/75% RH) identify decomposition pathways (e.g., hydrolysis of the amide bond).
  • Formulation : Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon to block light/oxygen .
  • Analytical tracking : Periodic HPLC analysis quantifies degradation products (e.g., free benzoic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.